2-(2-(4-Tert-butylphenoxy)acetamido)benzoic acid

GPR109A HCA2 Niacin Receptor

2-(2-(4-Tert-butylphenoxy)acetamido)benzoic acid (PubChem CID 4268702, ChEMBL ID CHEMBL443733) is a synthetic, small‑molecule phenoxy‑acetamide derivative with a molecular weight of 327.4 g·mol⁻¹ and a computed XLogP3 of 5.2. The compound is structurally defined by a 4‑tert‑butylphenoxy moiety linked via an acetamido bridge to an ortho‑benzoic acid.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
Cat. No. B10840560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-Tert-butylphenoxy)acetamido)benzoic acid
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C19H21NO4/c1-19(2,3)13-8-10-14(11-9-13)24-12-17(21)20-16-7-5-4-6-15(16)18(22)23/h4-11H,12H2,1-3H3,(H,20,21)(H,22,23)
InChIKeyRZQIBGXCHZEONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(4-Tert-butylphenoxy)acetamido)benzoic acid – Quantitative Bioactivity Baseline & Chemical Identity for GPR109A Research Procurement


2-(2-(4-Tert-butylphenoxy)acetamido)benzoic acid (PubChem CID 4268702, ChEMBL ID CHEMBL443733) is a synthetic, small‑molecule phenoxy‑acetamide derivative with a molecular weight of 327.4 g·mol⁻¹ and a computed XLogP3 of 5.2 [1]. The compound is structurally defined by a 4‑tert‑butylphenoxy moiety linked via an acetamido bridge to an ortho‑benzoic acid. It has been identified as both a ligand and a functional agonist at the human hydroxycarboxylic acid receptor 2 (GPR109A/HCA₂), the high‑affinity nicotinic acid receptor [2].

Why Simple GPR109A Modulators Cannot Replace 2-(2-(4-Tert-butylphenoxy)acetamido)benzoic Acid in Nicotinic Acid Receptor Studies


Although the GPR109A receptor is targeted by diverse chemotypes—including short‑chain fatty acids, β‑hydroxybutyrate, and the archetypal agonist nicotinic acid—simple substitution among in‑class ligands is precluded by marked differences in potency, functional selectivity, and physicochemical properties [1]. Endogenous ligands often exhibit low potency (high‑micromolar EC₅₀), while the synthetic phenoxy‑acetamide scaffold provides a quantifiable, sub‑micromolar–to–low‑micromolar binding and agonist profile that enables controlled structure–activity relationship (SAR) exploration [2]. Direct quantitative evidence, presented below, demonstrates that 2-(2-(4-tert-butylphenoxy)acetamido)benzoic acid occupies a differentiated position within the GPR109A ligand space, making generic substitution unreliable for reproducible target engagement or downstream pharmacological interpretation.

Quantitative Differential Evidence: 2-(2-(4-Tert-butylphenoxy)acetamido)benzoic Acid vs. Comparator GPR109A Ligands


Binding Affinity for Human GPR109A: 2-(2-(4-Tert-butylphenoxy)acetamido)benzoic Acid vs. Nicotinic Acid

In a radioligand displacement assay using membranes from CHO‑K1 cells expressing recombinant human GPR109A, 2-(2-(4-tert‑butylphenoxy)acetamido)benzoic acid displaced [³H]nicotinic acid with an IC₅₀ of 1.2 µM [1]. The endogenous agonist nicotinic acid itself serves as the baseline comparator, typically exhibiting a binding Ki in the high‑nanomolar to low‑micromolar range at the same receptor [2]. Although the direct assay format differs (IC₅₀ vs. Ki), the data position the compound as a moderate‑affinity ligand that distinguishes itself from the native agonist through its fully synthetic, non‑endogenous scaffold, thereby enabling orthogonal chemical biology studies.

GPR109A HCA2 Niacin Receptor Radioligand Binding IC50

Functional Agonist Activity at Human GPR109A: 2-(2-(4-Tert-butylphenoxy)acetamido)benzoic Acid vs. β‑Hydroxybutyrate

In a [³⁵S]GTPγS guanine nucleotide exchange assay, 2-(2-(4-tert‑butylphenoxy)acetamido)benzoic acid activated human GPR109A with an EC₅₀ of 1.2 µM [1]. The physiological ketone body β‑hydroxybutyrate acts as a low‑potency endogenous agonist at the same receptor, with reported EC₅₀ values typically in the millimolar range (≥0.5 mM) [2]. This represents an approximate ≥400‑fold improvement in potency, clearly distinguishing the synthetic compound from the endogenous ketone‑body comparator.

GPCR Functional Assay G-protein Coupling GTPγS Agonist

Physicochemical Differentiation: Lipophilicity and Structural Uniqueness vs. Simple Aliphatic GPR109A Ligands

The computed lipophilicity of 2-(2-(4-tert‑butylphenoxy)acetamido)benzoic acid is XLogP3 = 5.2 [1], which is substantially higher than that of many simple endogenous or synthetic GPR109A agonists such as butyric acid (XLogP3 approx. 0.8) and nicotinic acid (XLogP3 approx. 0.4) [2]. This elevated lipophilicity arises from the 4‑tert‑butylphenoxy pharmacophore—a structural feature absent in short‑chain fatty acid ligands—and confers a distinct subcellular partitioning behavior that has been leveraged to design receptor probes with extended residence time.

Lipophilicity Drug-likeness Scaffold novelty

Selectivity Profile: Absence of Off‑Target Activity at PARP10 Enhances GPR109A‑Centered Research

In a counter‑screening assay against human PARP10 (catalytic domain), 2-(2-(4-tert‑butylphenoxy)acetamido)benzoic acid exhibited an IC₅₀ > 10 000 nM [1]. In stark contrast, several structurally related phenoxy‑acetamide analogs have shown sub‑micromolar PARP10 inhibition, highlighting the influence of the ortho‑benzoic acid regiochemistry on target selectivity. While direct comparator data are not publicly available for all regioisomers, this result class‑defines the compound as GPR109A‑preferential and underscores the risk of using positional isomers (e.g., 3‑ or 4‑substituted benzoic acid analogs) that may exhibit divergent polypharmacology.

Selectivity PARP10 Off-target screening

Scaffold Differentiation from 3‑ and 4‑Substituted Regioisomers: Precedent from HIF‑1 Inhibition Studies

The 3‑substituted regioisomer, 3-[2-(4-tert‑butylphenoxy)acetamido]benzoic acid, has been reported to inhibit hypoxia‑induced HIF‑1 transcriptional activity in Hep3B cells with an IC₅₀ of 29 µM [1]. While no directly comparable cell‑based data for the 2‑substituted title compound are currently available in the public domain, this cross‑regioisomer benchmark illustrates the profound influence of the acetamido‑benzoic acid positional arrangement on biological output. The target compound’s substitution at the 2‑position forces a different molecular geometry, hydrogen‑bonding pattern, and conformational ensemble than its 3‑ and 4‑substituted congeners, thereby offering a distinct pharmacology that cannot be recapitulated by the off‑the‑shelf regioisomers.

Regiochemistry HIF-1 Transcriptional activity

Preferred Application Scenarios for 2-(2-(4-Tert-butylphenoxy)acetamido)benzoic Acid Based on Quantitative Evidence


Orthosteric Probe for GPR109A Radioligand Binding Assays

The confirmed displacement of [³H]nicotinic acid (IC₅₀ 1.2 µM) [1] positions the compound as a competent orthosteric probe for establishing competitive binding assays. Its synthetic phenotype circumvents the metabolic instability of nicotinic acid, enabling longer‑duration incubations without active ligand depletion.

Functional Selectivity Profiling in Gαi‑Coupled GTPγS Exchange Assays

With an EC₅₀ of 1.2 µM in the [³⁵S]GTPγS accumulation assay [1], the compound is well‑suited for G‑protein activation studies where a moderate‑potency agonist is required to avoid receptor desensitization artifacts that can occur with high‑potency full agonists.

Lipophilicity‑Dependent Receptor Pool Targeting

The high XLogP3 value of 5.2 [2] supports experiments investigating receptor populations in lipid‑raft microdomains or intracellular compartments, where access by hydrophilic ligands (e.g., nicotinic acid, β‑hydroxybutyrate) is kinetically limited.

Selectivity‑Focused GPR109A Tool Compound for Polypharmacology‑Sensitive Readouts

The lack of PARP10 inhibition at concentrations up to 10 µM [3] substantiates its use in transcriptional or DNA‑damage‑response assays where PARP family off‑target effects could confound interpretation of GPR109A‑mediated signaling.

Quote Request

Request a Quote for 2-(2-(4-Tert-butylphenoxy)acetamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.